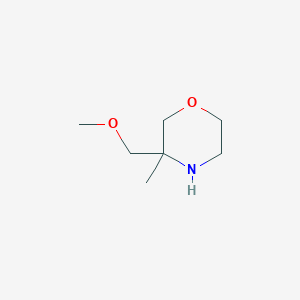
5-(2-methylpropyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-methylpropyl)pyrimidin-2-amine is an organic compound that has been studied extensively in scientific research for its potential applications in the field of medicine. It is a heterocyclic amine, which is a type of organic compound that contains a nitrogen atom in a ring structure. This compound is a precursor to a variety of drugs, including some of the most commonly used anticonvulsants. It has been studied for its potential to act as an inhibitor of certain enzymes and as a modulator of neurotransmitter release.
Aplicaciones Científicas De Investigación
5-(2-methylpropyl)pyrimidin-2-amine has been studied extensively in scientific research for its potential applications in the field of medicine. It has been studied for its potential to act as an inhibitor of certain enzymes and as a modulator of neurotransmitter release. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been studied for its potential to act as a modulator of the release of other neurotransmitters, such as dopamine and serotonin. Additionally, it has been studied for its potential to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters norepinephrine and dopamine.
Mecanismo De Acción
The exact mechanism of action of 5-(2-methylpropyl)pyrimidin-2-amine is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and as a modulator of neurotransmitter release. It has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been found to act as a modulator of the release of other neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been found to act as a modulator of the release of other neurotransmitters, such as dopamine and serotonin. It has also been found to have anticonvulsant effects in animal studies, although the precise mechanism of action is not yet known.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-methylpropyl)pyrimidin-2-amine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using a variety of methods. Additionally, it has been found to have anticonvulsant effects in animal studies, although the precise mechanism of action is not yet known. A limitation of this compound is that it is a relatively new compound and therefore has not been studied extensively. Additionally, its mechanism of action is not fully understood and further research is needed to elucidate its effects.
Direcciones Futuras
There are several potential future directions for research on 5-(2-methylpropyl)pyrimidin-2-amine. One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to investigate its potential applications in the field of medicine, such as its potential to act as an inhibitor of certain enzymes and as a modulator of neurotransmitter release. Finally, further research could be done to investigate its potential as an anticonvulsant and its potential side effects.
Métodos De Síntesis
5-(2-methylpropyl)pyrimidin-2-amine can be synthesized using a variety of methods. The most common method involves the reaction of 2-methylpropyl bromide with pyrimidine in the presence of a palladium catalyst. This reaction produces the desired pyrimidin-2-amine as well as other byproducts, which can be separated by column chromatography. Other methods of synthesis include the reaction of 2-methylpropyl chloride with pyrimidine in the presence of a base, or the reaction of 2-methylpropyl bromide with pyrimidine in the presence of a base.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 5-(2-methylpropyl)pyrimidin-2-amine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2,4-dichloropyrimidine", "2-methylpropylamine", "sodium hydride", "dimethylformamide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: 2,4-dichloropyrimidine is reacted with sodium hydride in dimethylformamide to form the corresponding pyrimidine intermediate.", "Step 2: The pyrimidine intermediate is then reacted with 2-methylpropylamine in ethanol to form the desired 5-(2-methylpropyl)pyrimidin-2-amine product.", "Step 3: The product is then purified through recrystallization using acetic acid as a solvent." ] } | |
Número CAS |
39268-70-7 |
Fórmula molecular |
C8H13N3 |
Peso molecular |
151.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




